5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sialyl-Lewis-a tetrasaccharide involves both chemical and chemoenzymatic methods. The chemical synthesis includes the highly stereoselective construction of 1,2-cis-α-L-fucoside and α-D-sialoside, as well as the assembly of the 3,4-disubstituted N-acetylglucosamine subunit . Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are employed as glycosyl donors for the efficient preparation of the desired α-fucoside and α-sialoside . The 3,4-branched glucosamine backbone is established through a 3-O and then 4-O glycosylation sequence .
Industrial Production Methods: A facile chemoenzymatic approach is also exploited to synthesize the target molecule. The chemically obtained free disaccharide is sequentially sialylated and fucosylated in an enzyme-catalyzed regio- and stereospecific manner to form the tetrasaccharide in high yields .
Chemical Reactions Analysis
Types of Reactions: 3’-Sialyl-Lewis-a tetrasaccharide undergoes various chemical reactions, including glycosylation and sialylation .
Common Reagents and Conditions: Common reagents used in these reactions include perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside . The reactions are typically carried out under regio- and stereospecific conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions are the desired α-fucoside and α-sialoside, which are crucial intermediates in the synthesis of 3’-Sialyl-Lewis-a tetrasaccharide .
Scientific Research Applications
3’-Sialyl-Lewis-a tetrasaccharide has a wide range of applications in scientific research:
Mechanism of Action
3’-Sialyl-Lewis-a tetrasaccharide exerts its effects by interacting with selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of cancer cells to the endothelium, promoting metastasis . The compound’s molecular targets include E-selectin, L-selectin, and P-selectin, which are involved in the adhesion and migration of cells .
Comparison with Similar Compounds
3’-Sialyl-Lewis-X tetrasaccharide: Similar in structure but differs in the linkage of the fucose residue.
Sialyllacto-N-tetraose a (LSTa): Another sialylated tetrasaccharide with different glycosidic linkages.
Sialyllacto-N-tetraose c (LSTc): Similar to LSTa but with a different sequence of monosaccharides.
Uniqueness: 3’-Sialyl-Lewis-a tetrasaccharide is unique due to its specific role as a tumor marker and its involvement in cell adhesion processes, which are critical in cancer metastasis .
Properties
IUPAC Name |
5-acetamido-2-[2-[2-acetamido-5,6-dihydroxy-1-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOTETZQBPBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869096 |
Source
|
Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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